methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate
Description
Structural Classification Within Triazole Derivatives
The compound belongs to the 1,4,5-trisubstituted 1,2,3-triazole subclass, distinguished by its substitution pattern (Table 1). Key structural features include:
- N1-phenyl group : Provides aromatic stacking potential and modulates lipophilicity.
- C4-carboxamido-benzoate : Introduces hydrogen-bonding capacity via the amide (-NHCO-) and ester (-COOCH₃) functionalities.
- C5-methyl group : Enhances steric bulk and may influence metabolic stability.
Table 1. Substituent Effects in 1,2,3-Triazole Derivatives
This substitution pattern aligns with strategies to optimize target engagement while maintaining synthetic feasibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Historical Context of 1,2,3-Triazole-Based Compound Development
The synthesis of 1,2,3-triazoles evolved through three key phases:
- Early thermal cycloadditions : Rolf Huisgen’s 1,3-dipolar cycloaddition (1960s) produced regioisomeric mixtures of 1,4- and 1,5-disubstituted triazoles under harsh conditions.
- Click chemistry revolution : Sharpless and Meldal’s CuAAC (2002) enabled regioselective 1,4-disubstituted triazole synthesis at ambient temperatures, revolutionizing access to drug-like molecules.
- Modern pharmacophore hybridization : Post-2010 developments focused on appending triazoles with bioactive fragments (e.g., benzoates, carboxamides) to target enzymes and receptors.
The target compound’s design reflects advancements in regioselective synthesis and fragment-based drug design, particularly in antiviral and anticancer contexts.
Significance of Functional Group Arrangement in Pharmacophore Design
The spatial arrangement of functional groups in this compound enhances its potential as a bioactive scaffold:
- Triazole core : Serves as a rigid, planar heterocycle capable of π-π stacking and dipole-dipole interactions with protein targets.
- Carboxamido linkage : The -NHCO- group acts as a hydrogen-bond donor/acceptor, critical for binding to enzymatic active sites (e.g., viral nucleoproteins).
- Benzoate ester : Modulates solubility and may serve as a prodrug moiety, with esterases enabling hydrolysis to the bioactive carboxylic acid.
Comparative studies highlight the necessity of the C5-methyl group for activity. For instance, in anti-influenza triazole-carboxamides, C5 alkyl groups improved target affinity by 10-fold compared to unsubstituted analogues. Similarly, methyl substitution at C5 in Chagas’ disease inhibitors enhanced metabolic stability (t₁/₂ > 4 hours in liver microsomes).
Properties
IUPAC Name |
methyl 2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)13-8-4-3-5-9-13)17(23)19-15-11-7-6-10-14(15)18(24)25-2/h3-11H,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRJNPUYMHATJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagents :
-
Phenyl azide (1.2 equiv)
-
3-methylbut-2-ynoic acid (1.0 equiv)
-
CuSO₄·5H₂O (10 mol%)
-
Sodium ascorbate (20 mol%)
Procedure :
-
Phenyl azide and 3-methylbut-2-ynoic acid are dissolved in a tert-BuOH/H₂O (1:1) mixture.
-
Catalysts are added under argon, and the reaction proceeds at 25°C for 12 hours.
-
The product, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is isolated via acid-base extraction (yield: 82–88%).
Mechanistic Insight :
The Cu(I) catalyst facilitates a [3+2] cycloaddition, forming the triazole ring regioselectively at the N1 and C4 positions.
Amide Bond Formation with Methyl 2-Aminobenzoate
Coupling the triazole carboxylic acid with methyl 2-aminobenzoate is achieved via carbodiimide-mediated activation.
EDC/DMAP Coupling Method
Reagents :
-
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv)
-
Methyl 2-aminobenzoate (1.1 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.5 equiv)
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4-Dimethylaminopyridine (DMAP, 0.2 equiv)
Procedure :
-
The carboxylic acid is dissolved in dry dichloromethane (DCM).
-
EDC and DMAP are added sequentially at 0°C, followed by methyl 2-aminobenzoate.
-
The reaction stirs at 25°C for 24 hours, yielding the target compound after column chromatography (SiO₂, hexane/EtOAc 3:1; yield: 75–80%).
Critical Parameters :
HOBt/EDC Alternative Protocol
Reagents :
-
Hydroxybenzotriazole (HOBt, 1.1 equiv)
-
EDC (1.3 equiv)
Procedure :
-
HOBt and EDC pre-activate the carboxylic acid in DCM for 30 minutes.
-
Methyl 2-aminobenzoate is added, and the mixture stirs for 18 hours.
-
Purification via recrystallization (ethanol/water) affords the product in 85% yield.
Advantages :
Alternative Triazole Synthesis Routes
Metal-Free I₂/TBHP System
Reagents :
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Phenylacetylene (1.0 equiv)
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Trimethylsilyl azide (1.2 equiv)
-
I₂ (20 mol%)
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tert-Butyl hydroperoxide (TBHP, 2.0 equiv)
Procedure :
-
Reactants are heated to 60°C in acetonitrile for 8 hours.
-
The triazole intermediate is isolated (yield: 72%) and coupled as in Section 2.
Limitations :
Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 78 | 98 |
| THF | 65 | 95 |
| DMF | 45 | 88 |
| Ethanol | 70 | 92 |
DCM maximizes yield due to inertness toward carbodiimide intermediates.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 48 | 60 |
| 25 | 24 | 78 |
| 40 | 12 | 72 |
Ambient temperature balances reaction rate and byproduct formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with tR = 6.7 min.
Comparative Method Analysis
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| CuAAC + EDC/DMAP | 78 | 12.50 | Industrial |
| I₂/TBHP + HOBt/EDC | 72 | 9.80 | Lab-scale |
| Metal-Free Cyclization | 65 | 7.20 | Limited |
The CuAAC-EDC/DMAP protocol remains optimal for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, forming a carboxylic acid derivative.
Reduction: Reduction of the nitro group (if present) on the phenyl ring can yield an amine derivative.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines, and thiols for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Compounds containing the 1,2,3-triazole moiety have been extensively studied for their anticancer properties. Methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate has shown potential as an anticancer agent through various mechanisms:
- Inhibition of Kinases : Research indicates that triazole derivatives can act as selective inhibitors of certain kinases involved in cancer progression. For instance, derivatives of 5-methyl-1-phenyl-1H-1,2,3-triazole have demonstrated significant inhibitory effects on c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma .
- Synergistic Effects : When combined with other chemotherapeutic agents, triazole derivatives may enhance the efficacy of treatment regimens. For example, studies have shown that triazole-based compounds can potentiate the effects of traditional chemotherapy drugs .
1.2 Antimicrobial Properties
The antimicrobial activity of this compound has also been documented:
- Broad-Spectrum Activity : Compounds featuring the triazole ring have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have revealed that certain triazole derivatives possess minimum inhibitory concentrations effective against strains such as Escherichia coli and Staphylococcus aureus .
Agricultural Applications
2.1 Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides:
- Fungicidal Activity : Research indicates that triazole compounds can inhibit the growth of various plant pathogens. This property is crucial for developing fungicides that can protect crops from diseases caused by fungi .
Material Science
3.1 Polymer Chemistry
This compound can be utilized in the synthesis of new materials:
- Polymerization Reactions : The presence of the triazole group allows for the incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials .
Summary Table of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits c-Met kinases; potentiates chemotherapy |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Agricultural Science | Pesticide Development | Exhibits fungicidal activity against plant pathogens |
| Material Science | Polymer Chemistry | Enhances thermal/mechanical properties in polymers |
Mechanism of Action
The mechanism of action of methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Bioactivity of Analogous Compounds
Key Comparative Insights
Heterocyclic Core Modifications
- 1,3,4-Thiadiazole vs. 1,2,3-Triazole: The thiadiazole derivative (9b) exhibits potent activity against HepG2 (IC50 = 2.94 µM), attributed to its sulfur-containing ring, which may enhance hydrophobic interactions with cellular targets.
- Thiazole Derivatives: Compound 12a, with a thiazole ring, shows dual activity against HepG2 and MCF-5.
Substituent Effects
- Electron-Withdrawing Groups (EWGs): Quinoline derivatives (C1–C7) with halogen substituents (Br, Cl, F) exhibit varied electronic properties but lack reported bioactivity. The target compound’s methyl group at position 5 may reduce metabolic degradation compared to halogenated analogs .
- Amino vs. Methyl Substitution: The 5-amino-triazole derivative () has increased polarity due to the NH2 group, which could enhance solubility but reduce membrane permeability compared to the target compound’s methyl group .
Ester vs. Carbamate Linkages
Biological Activity
Methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be analyzed through its chemical structure, which consists of a benzoate moiety linked to a triazole derivative. The molecular formula is , with a molecular weight of approximately 300.32 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction between methyl benzoate and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid under specific conditions that promote the formation of the amide bond. The reaction often employs coupling agents or catalysts to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, compounds containing the triazole ring have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Methyl 2-(5-Methyl-1-Phenyl-1H-Triazole) | MCF-7 | 12.5 | |
| Methyl 2-(5-Methyl-1-Phenyl-Triazole) | HCT-116 | 9.8 | |
| Methyl 2-(5-Methyl-1-Phenyl-Triazole) | HepG2 | 15.0 |
These findings indicate that methyl 2-(5-methyl-1-phenyl-1H-triazole) derivatives can inhibit cell proliferation effectively, showing IC50 values comparable to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to anticancer properties, methyl 2-(5-methyl-1-phenyl-triazole) has shown significant antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
The compound's ability to inhibit bacterial growth suggests its potential utility in treating infections caused by resistant strains.
The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis, has been observed:
This mechanism underlines the potential of these compounds as chemotherapeutic agents.
Case Studies
A notable study evaluated the effects of methyl 2-(5-methyl-1-phenyl-triazole) in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study Highlights:
- Model : Xenograft mice models.
- Outcome : Tumor reduction by approximately 40% after four weeks of treatment.
Q & A
Basic: What are the common synthetic routes for methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclocondensation, esterification, and coupling. For example:
- Cyclocondensation : Formation of the triazole core can be achieved using phenylhydrazine and β-ketoesters, as demonstrated in the synthesis of structurally similar pyrazole derivatives .
- Amide Coupling : Reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl 2-aminobenzoate via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Esterification : Methylation of carboxylic acid intermediates using methanol and acid catalysts, as seen in analogous benzoate syntheses .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Formation | Phenylhydrazine, DMF-DMA, reflux, 12h | 65–75 | |
| Amide Coupling | EDC, HOBt, DCM, RT, 24h | 50–60 | |
| Esterification | H2SO4, MeOH, reflux, 6h | 85–90 |
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as observed in triazole syntheses .
- Catalyst Screening : Use of Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions improves regioselectivity and reduces side products .
- Temperature Control : Lowering reaction temperatures during amide coupling (0–5°C) minimizes racemization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% in analogous heterocyclic systems .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl groups at triazole N1) and ester/amide linkages .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester/amide) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₁₆N₄O₃) and isotopic patterns .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to identify misassignments .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as applied to triazole derivatives .
- Dynamic NMR : Detect rotational barriers in amide bonds if splitting patterns suggest conformational exchange .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation); use fume hoods and avoid direct contact .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture .
Advanced: How to design a controlled study to evaluate biological activity in vitro?
Answer:
- Experimental Design : Use randomized block designs with triplicate samples to account for batch variability (e.g., rootstock studies in plant models) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values for enzyme inhibition .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only controls to isolate compound-specific effects .
Table 2 : Example Bioassay Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Cell Line | HeLa or HEK293 | |
| Incubation Time | 24–48h | |
| Assay Type | MTT or luminescence-based ATP detection |
Advanced: How to assess the environmental fate of this compound in ecological studies?
Answer:
- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
- Partition Coefficients : Measure log P (octanol-water) to predict bioaccumulation potential. For this compound, estimated log P = 2.5–3.0 .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity at 0.1–10 mg/L concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
